![molecular formula C8H16ClNO B2688715 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride CAS No. 2219379-84-5](/img/structure/B2688715.png)
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar structures has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches directly construct the bicyclic scaffold during the same transformation, avoiding the need for an acyclic starting material .
- The synthesis of 2-azabicyclo[3.2.1]octane involves intramolecular cyclization, leading to the formation of this intriguing scaffold. Understanding its reactivity and applications can provide insights into novel synthetic routes and functionalization strategies .
- 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride is used as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in drug development and quality control .
Tropane Alkaloid Synthesis
Intramolecular Cyclization
Pharmaceutical Testing
properties
IUPAC Name |
1-methyl-6-azabicyclo[3.2.1]octan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXURHXTPURGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1)NC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.